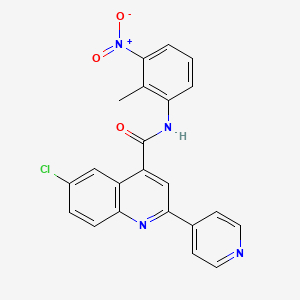![molecular formula C30H31N3O4 B4162419 2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162419.png)
2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline
描述
2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline, also known as Ketanserin, is a chemical compound that belongs to the family of quinoline derivatives. It was first synthesized in the 1980s and has been extensively studied for its scientific research applications.
作用机制
2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline works by blocking the binding of serotonin to its receptors, thereby inhibiting its physiological effects. Specifically, it blocks the binding of serotonin to 5-HT2A and 5-HT2C receptors, which are located in the brain and peripheral tissues, respectively. By blocking these receptors, 2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline can modulate the activity of serotonin, which has been implicated in a wide range of physiological and pathological conditions.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmission, mood regulation, and cardiovascular function. In particular, it has been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline has several advantages for lab experiments, including its high selectivity for serotonin 5-HT2A and 5-HT2C receptors, its well-established mechanism of action, and its availability as a commercial product. However, it also has several limitations, including its relatively low potency compared to other serotonin receptor antagonists, its potential for off-target effects, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the scientific research of 2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline, including the development of more potent and selective serotonin receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanism of action. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be important areas of future research.
Conclusion:
In conclusion, 2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline is a chemical compound that has been extensively studied for its scientific research applications, particularly in the field of pharmacology. It is a selective antagonist of serotonin 5-HT2A and 5-HT2C receptors, which are involved in a wide range of physiological processes. While it has several advantages for lab experiments, including its high selectivity and well-established mechanism of action, it also has several limitations, including its relatively low potency and limited solubility. Nonetheless, there are several future directions for the scientific research of 2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline, which may lead to the development of more potent and selective serotonin receptor antagonists and the elucidation of its molecular mechanism of action.
科学研究应用
2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its scientific research applications, particularly in the field of pharmacology. It is a selective antagonist of serotonin 5-HT2A and 5-HT2C receptors, which are involved in a wide range of physiological processes, including neurotransmission, mood regulation, and cardiovascular function.
属性
IUPAC Name |
[2-(2,5-dimethoxyphenyl)quinolin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-4-37-29-12-8-7-11-27(29)32-15-17-33(18-16-32)30(34)23-20-26(31-25-10-6-5-9-22(23)25)24-19-21(35-2)13-14-28(24)36-3/h5-14,19-20H,4,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXWINNAABRHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-2-(4-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162337.png)
![6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162343.png)
![8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4162350.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B4162381.png)
![6-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162399.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2-methoxyphenyl)quinoline](/img/structure/B4162411.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline hydrochloride](/img/structure/B4162412.png)

![6'-amino-2-oxo-3'-phenyl-7-(trifluoromethyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162434.png)
![1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4162435.png)
![2-methoxy-N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4162443.png)
![N'-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162450.png)